molecular formula C10H22O B2580843 3-Ethyl-2,4,4-trimethylpentan-1-ol CAS No. 2248270-66-6

3-Ethyl-2,4,4-trimethylpentan-1-ol

Cat. No.: B2580843
CAS No.: 2248270-66-6
M. Wt: 158.285
InChI Key: CKAOJKKXQDDTCY-UHFFFAOYSA-N
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Description

3-Ethyl-2,4,4-trimethylpentan-1-ol is a high-molecular-weight, branched-chain primary alcohol of significant interest in industrial and materials science research. Its unique structure, featuring multiple alkyl groups, confers properties such as low volatility and moderate hydrophobicity, making it a valuable intermediate and model compound in various experimental applications. In fragrance and flavor research, the structural motif of branched-chain alkyl derivatives of 2,2,4-trimethylpentane is recognized for its utility in creating novel scent profiles . This compound serves as a key precursor in the synthesis of esters and ethers, which are crucial for developing specialty fragrances and plasticizers . Within materials science, it is investigated as a building block for polymers and advanced organic frameworks. Its branched architecture is also pertinent to energy research, where it serves as a model for understanding the combustion properties and synthesis pathways of high-octane hydrocarbons . As a primary alcohol, its reactivity allows for transformations into various derivatives, including halides, aldehydes, and carboxylic acids, under standard laboratory conditions . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

3-ethyl-2,4,4-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-6-9(8(2)7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAOJKKXQDDTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4,4-trimethylpentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl magnesium halide reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted under high pressure and temperature, using catalysts such as palladium or nickel to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4,4-trimethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products:

    Oxidation: Corresponding aldehyde or ketone.

    Reduction: Corresponding alkane.

    Substitution: Corresponding alkyl halide.

Scientific Research Applications

3-Ethyl-2,4,4-trimethylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4,4-trimethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. Its effects may be mediated through its ability to modulate enzyme activity, alter membrane fluidity, and interact with receptor sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Branched Primary Alcohols

A structurally similar compound is 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol (CAS: 36400-98-3), a branched octanol with additional methyl and dimethylpentyl substituents . Key comparisons include:

Property 3-Ethyl-2,4,4-trimethylpentan-1-ol (C₁₀H₂₂O) 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol (C₁₉H₃₈O)
Carbon Chain Length Pentanol backbone (C₅) Octanol backbone (C₈)
Branching Complexity Moderate (ethyl + three methyl groups) High (dimethylpentyl + multiple methyl groups)
Molecular Weight ~158 g/mol ~282 g/mol
Volatility Likely higher due to shorter chain Lower due to longer chain and increased branching
Applications Potential solvent or fragrance intermediate Likely industrial surfactant or specialty chemical

The increased chain length and branching in the octanol analog suggest higher viscosity and lower solubility in polar solvents compared to the pentanol derivative. Safety and regulatory profiles may also differ, though specific data is unavailable .

Functional Group Comparison: Alcohols vs. Pyrazines

While This compound is an alcohol, compounds like 3-ethyl-2,5-dimethylpyrazine (a heterocyclic pyrazine) are critical aroma contributors in foods such as coffee . Key distinctions:

Property This compound 3-Ethyl-2,5-dimethylpyrazine
Functional Group Primary alcohol (-OH) Pyrazine (N-containing heterocycle)
Odor Threshold Likely higher (alcohols generally >1 ppm) Extremely low (~0.1 ppb in coffee)
Aroma Contribution Mild, possibly floral or earthy Caramel-like, sweet (OAV >200 in coffee)
Formation Mechanism Synthetic or fermentation Maillard reaction (thermal processing)
Applications Industrial uses, niche fragrances Food flavoring, aroma enhancement

Pyrazines dominate aroma profiles due to their low odor thresholds (e.g., 3-ethyl-2,5-dimethylpyrazine’s OAV >200 in coffee), whereas branched alcohols like this compound may require higher concentrations to impact sensory profiles .

Research Findings and Implications

  • Aroma Dynamics : Pyrazines (e.g., 3-ethyl-2,5-dimethylpyrazine) dominate food aromas due to potent odor activity, while alcohols may play secondary roles .
  • Structural Effects : Increased branching in alcohols reduces volatility and enhances thermal stability, making them suitable for high-temperature applications .
  • Safety and Regulation : Branched alcohols may require specific handling protocols, though data gaps exist for the target compound .

Q & A

Q. How can the structure of 3-Ethyl-2,4,4-trimethylpentan-1-ol be confirmed using spectroscopic techniques?

Structural elucidation relies on 1D and 2D NMR spectroscopy (e.g., 1^1H, 13^13C, COSY, HSQC) to resolve branching and stereochemistry. For example, methyl and ethyl groups in branched alcohols generate distinct splitting patterns in 1^1H NMR, while 13^13C NMR identifies quaternary carbons. Mass spectrometry (MS) further validates molecular weight (e.g., 130.228 g/mol for 2,4,4-trimethylpentan-1-ol) .

Q. What are the critical physicochemical properties of this compound for laboratory handling?

Key properties include:

  • Density : 0.821 g/cm³
  • Boiling point : 169.3°C at 760 mmHg
  • Vapor pressure : 0.502 mmHg at 25°C
  • Flash point : 60°C (indicating flammability) These parameters inform storage (e.g., airtight containers, cool environments) and safety protocols (e.g., avoiding ignition sources) .

Q. What synthetic routes are reported for branched alkanols like this compound?

While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous alcohols (e.g., 2,4,4-trimethylpentan-1-ol) are synthesized via Grignard reactions or hydroboration-oxidation of alkenes. For example, hydroboration of 2,4,4-trimethylpent-1-ene yields the corresponding alcohol .

Q. How is this compound detected in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify branched alcohols in urine or blood. Metabolite extraction involves liquid-liquid partitioning, followed by derivatization (e.g., silylation) to enhance volatility .

Q. What preliminary toxicity data exist for this compound?

In male rats, 2,4,4-trimethylpentan-1-ol (structurally similar) acts as a nephrotoxic metabolite of 2,2,4-trimethylpentane. Studies suggest renal tubular necrosis, though mechanisms (e.g., oxidative stress vs. direct cellular damage) require further validation .

Advanced Research Questions

Q. How can computational modeling predict the phase behavior of this compound in supercritical CO₂?

Molecular dynamics simulations and equation-of-state models (e.g., Peng-Robinson) evaluate solubility and phase equilibria. Branching reduces polarity, enhancing CO₂ solubility compared to linear alcohols. Experimental validation uses high-pressure view cells and gravimetric analysis .

Q. What methodological challenges arise when reconciling conflicting data on the nephrotoxicity of branched alkanols?

Discrepancies may stem from species-specific metabolism or exposure duration . Resolving these requires:

  • Comparative metabolomics across models (e.g., rat vs. human cell lines)
  • Isotope tracing to track metabolic pathways
  • Dose-response studies to establish thresholds .

Q. How does branching influence the adsorption of this compound on indoor surfaces?

Microscopic surface characterization (e.g., AFM, XPS) reveals that branched alcohols exhibit lower adhesion to hydrophobic surfaces (e.g., PVC) due to steric hindrance. Kinetic studies using quartz crystal microbalance (QCM) quantify adsorption rates under varying humidity .

Q. What advanced analytical techniques optimize purity assessment of this compound?

High-resolution LC-MS coupled with charged aerosol detection (CAD) improves sensitivity for trace impurities. Chiral chromatography may resolve enantiomers if stereocenters are present, though none are reported for this compound .

Q. How can fermentation studies inform the biodegradation pathways of this compound?

In fermentation systems (e.g., fruit/wine matrices), HS-SPME-GC-MS tracks alcohol transformation into esters or ketones. For example, propionic acid derivatives of similar alcohols form during microbial metabolism, suggesting esterase activity .

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